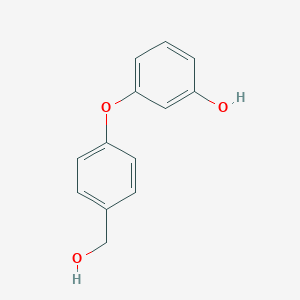
3-(4-(Hydroxymethyl)phenoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Hydroxymethyl)phenoxy)phenol is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This compound is characterized by the presence of a hydroxymethyl group attached to a phenoxy group, which is further connected to a phenol ring. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hydroxymethyl)phenoxy)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with phenol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
3-(4-(Hydroxymethyl)phenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenol group can be reduced to form a corresponding hydroxy derivative.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-(4-(Carboxymethyl)phenoxy)phenol.
Reduction: Formation of 3-(4-(Hydroxymethyl)phenoxy)cyclohexanol.
Substitution: Formation of nitro derivatives such as 3-(4-(Hydroxymethyl)phenoxy)-2-nitrophenol.
科学的研究の応用
3-(4-(Hydroxymethyl)phenoxy)phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(4-(Hydroxymethyl)phenoxy)phenol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of the Cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response . The compound’s ability to act as an antioxidant is attributed to its phenolic structure, which can scavenge free radicals and prevent oxidative damage .
類似化合物との比較
Similar Compounds
- 3-(3,5-Dichloro-4-hydroxyphenoxy)phenol
- 3-(3-Hydroxyphenoxy)benzoic acid
- 3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenol
Uniqueness
3-(4-(Hydroxymethyl)phenoxy)phenol stands out due to its unique combination of a hydroxymethyl group and a phenoxy group attached to a phenol ring. This structure imparts specific chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C13H12O3 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
3-[4-(hydroxymethyl)phenoxy]phenol |
InChI |
InChI=1S/C13H12O3/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-8,14-15H,9H2 |
InChIキー |
AOUSNGWSZWQYMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


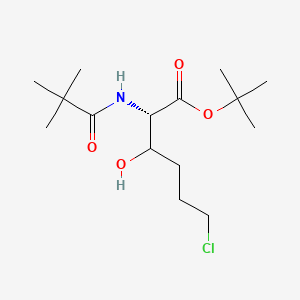

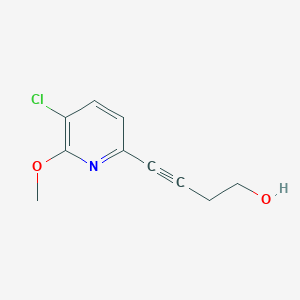
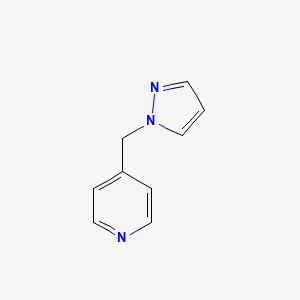

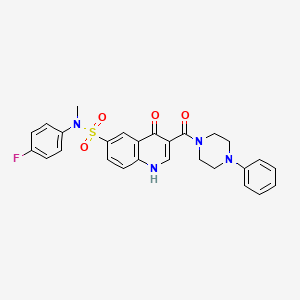
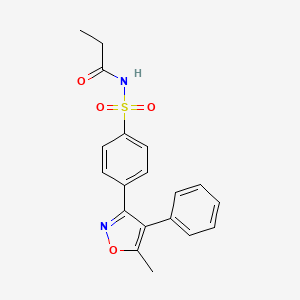
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)
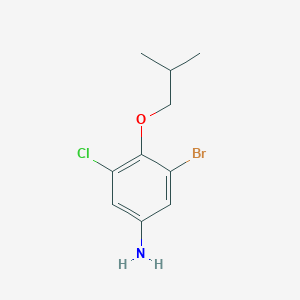
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
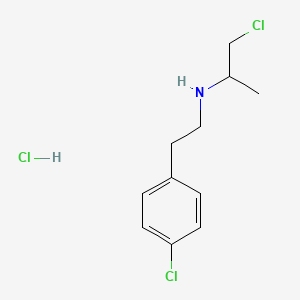

![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)
